An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-1H-benzo[d]oxazine-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 8-Bromo-1H-benzo[d]oxazine-2,4-dione, a versatile heterocyclic compound. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed data, experimental protocols, and a contextual workflow for its application.
Core Physicochemical Properties
8-Bromo-1H-benzo[d]oxazine-2,4-dione, also known as 3-Bromoisatoic anhydride, is a yellow solid recognized for its utility as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its chemical structure, featuring a bromine substituent, enhances its reactivity, making it a valuable building block in the development of novel compounds.[1]
Table 1: General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 8-Bromo-1H-benzo[d][2][3]oxazine-2,4-dione | [4] |
| Synonyms | 3-Bromoisatoic anhydride, 8-Bromoisatoic anhydride | [4] |
| CAS Number | 331646-98-1 | [4] |
| Chemical Formula | C₈H₄BrNO₃ | [1][4] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Storage | 0-8°C | [1] |
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Method |
| Melting Point | No experimental data found. For comparison, 7-Bromo-1H-benzo[d][2][3]oxazine-2,4-dione has a melting point of 220.1-222.5°C.[5] | - |
| Boiling Point | No experimental data found. | - |
| Solubility | Soluble in organic solvents. | Qualitative |
| pKa | Predicted: ~6.5 (acidic proton on the nitrogen) | Computational Prediction |
| logP | Predicted: ~1.8 | Computational Prediction |
Disclaimer: The pKa and logP values are computational predictions and should be confirmed by experimental methods.
Experimental Protocols
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[6]
Protocol:
-
Sample Preparation: A small amount of 8-Bromo-1H-benzo[d]oxazine-2,4-dione (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC instrument is calibrated using a standard with a known melting point, such as indium.
-
Thermal Scan: The sample and reference are placed in the DSC furnace. A temperature program is initiated, typically with a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-liquid phase transition.[7]
Solubility Determination
This protocol outlines a qualitative method for determining the solubility of 8-Bromo-1H-benzo[d]oxazine-2,4-dione in various solvents.[8]
Protocol:
-
Sample Preparation: Approximately 10 mg of the compound is placed into separate test tubes.
-
Solvent Addition: A volume of 1 mL of the desired solvent (e.g., water, ethanol, dimethyl sulfoxide, dichloromethane) is added to each test tube.
-
Observation: The tubes are agitated vigorously for 1-2 minutes. The solubility is observed and categorized as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not dissolve.
-
-
pH-Dependent Solubility: For aqueous insolubility, the tests can be repeated with 5% aqueous solutions of NaOH and HCl to assess solubility in acidic and basic conditions.[8]
pKa Determination by UV-Vis Spectrophotometry
The ionization constant (pKa) can be determined by observing the change in the UV-Vis absorbance spectrum of the compound at different pH values.
Protocol:
-
Stock Solution Preparation: A stock solution of 8-Bromo-1H-benzo[d]oxazine-2,4-dione is prepared in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Preparation: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10) are prepared.
-
Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorption is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
LogP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase.[2][3][9] The shake-flask method is the traditional and a reliable technique for its determination.[10][11]
Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Distribution: A known amount of 8-Bromo-1H-benzo[d]oxazine-2,4-dione is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are carefully separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Application in Drug Discovery Workflow
8-Bromo-1H-benzo[d]oxazine-2,4-dione is a valuable starting material in the synthesis of more complex heterocyclic compounds for drug discovery.[1] Its reactivity allows for diverse chemical modifications, enabling the generation of libraries of novel compounds for biological screening.
Figure 1: Drug Discovery Workflow Utilizing 8-Bromo-1H-benzo[d]oxazine-2,4-dione.
This workflow illustrates the progression from the initial synthetic intermediate to the potential development of a new therapeutic agent. 8-Bromo-1H-benzo[d]oxazine-2,4-dione serves as a critical starting point for generating chemical diversity, which is fundamental to the discovery of new drug candidates. The process involves the synthesis of a library of compounds, which are then screened for biological activity. Promising "hits" are identified and undergo lead optimization to improve their efficacy and safety profiles before advancing to preclinical and clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pschemicals.com [pschemicals.com]
- 5. biosynce.com [biosynce.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
